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Introduction
The o-phthalaldehyde (OPA) assay is a rapid, sensitive, and versatile method for monitoring

enzyme kinetics, particularly for enzymes that catalyze the cleavage of peptide bonds, such as

proteases.[1][2] This method relies on the reaction of OPA with primary amines in the presence

of a thiol-containing compound to yield a highly fluorescent isoindole derivative.[1][2] The

increase in fluorescence or absorbance upon reaction with newly formed primary amino

groups, resulting from enzymatic activity, provides a direct measure of the reaction rate. This

application note provides detailed protocols for utilizing the OPA assay to determine the kinetic

parameters of enzymes, with a specific focus on the serine protease, trypsin.

Principle of the OPA Assay
The core of the OPA assay is the chemical reaction between o-phthalaldehyde, a primary

amine, and a thiol (e.g., 2-mercaptoethanol or N-acetylcysteine) under alkaline conditions. This

reaction forms a fluorescent 1-alkylthio-2-alkyl-substituted isoindole, which can be quantified

either by fluorescence spectroscopy (excitation at ~340 nm, emission at ~455 nm) or

spectrophotometrically by measuring the absorbance at 340 nm.[1] When monitoring protease

activity, the substrate is a protein or peptide. The enzymatic cleavage of the peptide bonds
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exposes new N-terminal amino groups, which then react with the OPA reagent, leading to a

measurable signal that is directly proportional to the extent of substrate hydrolysis.

Key Applications
Enzyme Kinetics: Determination of Michaelis-Menten parameters (K_m and V_max) for

proteases and other enzymes that produce primary amines.

High-Throughput Screening: Screening of enzyme inhibitors and activators in drug discovery.

Protease Activity Profiling: Characterization of protease activity in complex biological

samples.

Food Science: Assessing the degree of protein hydrolysis in food processing.

Data Presentation
Table 1: Materials and Reagents

Reagent/Material Supplier Catalog Number

o-Phthalaldehyde (OPA) Sigma-Aldrich P0657

2-Mercaptoethanol Sigma-Aldrich M6250

Sodium Borate Decahydrate Sigma-Aldrich B9876

Sodium Dodecyl Sulfate (SDS) Sigma-Aldrich L3771

Trypsin (from bovine pancreas) Sigma-Aldrich T1426

Nα-p-Tosyl-L-arginine methyl

ester (TAME)
Sigma-Aldrich T4626

L-Leucine (for standard curve) Sigma-Aldrich L8000

96-well black, flat-bottom

plates
Corning 3603

Spectrofluorometer or

Spectrophotometer
(Specify model) -
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Table 2: Representative Data for Trypsin Kinetics using
OPA Assay

Substrate (TAME)
Concentration
(mM)

Initial Velocity
(µM/min)

1/[S] (mM⁻¹) 1/V (min/µM)

0.1 5.2 10.00 0.192

0.2 9.1 5.00 0.110

0.4 14.3 2.50 0.070

0.8 20.0 1.25 0.050

1.6 25.0 0.63 0.040

3.2 28.6 0.31 0.035

Table 3: Calculated Kinetic Parameters for Trypsin
Kinetic Parameter Value

V_max 33.3 µM/min

K_m 0.4 mM

Experimental Protocols
Preparation of OPA Reagent (100 mL)

Dissolve 80 mg of o-phthalaldehyde in 2 mL of ethanol.

In a separate container, dissolve 200 mg of 2-mercaptoethanol in 98 mL of 100 mM sodium

borate buffer (pH 9.5).

Add the OPA solution to the borate buffer and mix well.

This reagent should be prepared fresh daily and protected from light.

Preparation of a Standard Curve
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Prepare a 1 mM stock solution of L-leucine in deionized water.

Create a series of dilutions ranging from 10 µM to 200 µM in the reaction buffer.

To 100 µL of each standard dilution in a 96-well plate, add 100 µL of the OPA reagent.

Incubate for 5 minutes at room temperature, protected from light.

Measure the fluorescence (Ex: 340 nm, Em: 455 nm) or absorbance (340 nm).

Plot the signal versus the concentration of L-leucine to generate a standard curve.

Trypsin Kinetic Assay Protocol
Enzyme and Substrate Preparation:

Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Dilute further in the reaction

buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the desired working concentration (e.g., 10

µg/mL).

Prepare a stock solution of the substrate Nα-p-Tosyl-L-arginine methyl ester (TAME) in the

reaction buffer. Create a series of dilutions to achieve the final desired concentrations

(e.g., 0.1 mM to 3.2 mM).

Enzymatic Reaction:

In a 96-well plate, add 50 µL of each substrate concentration in triplicate.

To initiate the reaction, add 50 µL of the trypsin solution to each well.

Incubate the plate at 37°C for a set period (e.g., 10 minutes). Ensure the reaction is in the

linear range.

OPA Reaction and Detection:

Stop the enzymatic reaction by adding 100 µL of the OPA reagent to each well.

Incubate for 5 minutes at room temperature, protected from light.
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Measure the fluorescence or absorbance as described for the standard curve.

Data Analysis
Convert Signal to Product Concentration:

Use the standard curve to convert the fluorescence or absorbance readings into the

concentration of primary amines (product) formed.

Calculate Initial Velocity (V):

For each substrate concentration, calculate the initial velocity of the reaction (µM of

product per minute).

Determine Kinetic Parameters:

Plot the initial velocity (V) against the substrate concentration ([S]) to generate a

Michaelis-Menten plot.

To determine V_max and K_m more accurately, create a Lineweaver-Burk plot by plotting

1/V versus 1/[S]. The y-intercept of the linear regression is 1/V_max, and the x-intercept is

-1/K_m.

Visualizations
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Caption: Signaling pathway of the OPA-based enzyme assay.
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Caption: Experimental workflow for the OPA-based enzyme kinetics assay.
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Caption: Logical relationship in the data analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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